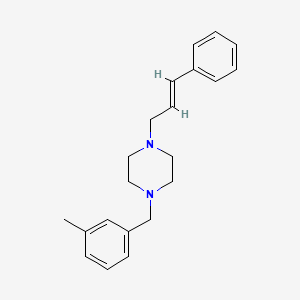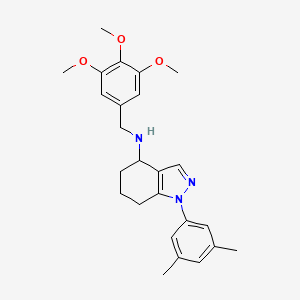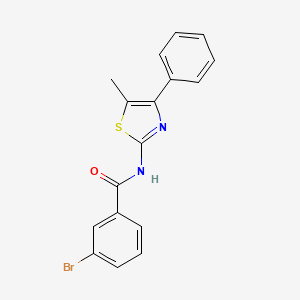
1-(3-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as GBR 12909, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective dopamine reuptake inhibitor, which means that it can increase the level of dopamine in the synaptic cleft and enhance dopaminergic neurotransmission. This compound has gained significant attention in the field of neuroscience and pharmacology due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-(3-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 involves its ability to inhibit the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound 12909 can increase the level of dopamine in the synaptic cleft and enhance dopaminergic neurotransmission. This increased dopaminergic activity can result in improved cognitive function, mood, and motor function.
Biochemical and Physiological Effects:
This compound 12909 has been shown to have various biochemical and physiological effects in the brain. It can increase the level of dopamine in the striatum, which is a key brain region involved in motor function and reward processing. It can also increase the level of dopamine in the prefrontal cortex, which is a key brain region involved in executive function and attention. These effects can result in improved cognitive function, mood, and motor function.
Advantages and Limitations for Lab Experiments
1-(3-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 has several advantages for lab experiments. It is a potent and selective dopamine reuptake inhibitor, which means that it can be used to study the role of dopamine in various neurological and psychiatric disorders. It has also been well-characterized in the literature, and its synthesis method has been well-established. However, there are also limitations to using this compound 12909 in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. It also has potential side effects, such as hyperactivity and stereotypy, which can confound experimental results.
Future Directions
There are several future directions for the study of 1-(3-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and schizophrenia. Another direction is to develop more potent and selective dopamine reuptake inhibitors that can be used to target specific subtypes of dopamine receptors. Additionally, further studies are needed to understand the long-term effects of this compound 12909 on the brain and behavior.
Synthesis Methods
The synthesis of 1-(3-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 involves the reaction of 1-benzylpiperazine with 3-methylbenzaldehyde and 3-phenylacrolein in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography and recrystallization to obtain a pure form of this compound 12909. This synthesis method has been well-established in the literature and has been used by many researchers to produce this compound 12909 for their studies.
Scientific Research Applications
1-(3-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of cocaine addiction, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). In cocaine addiction, this compound 12909 can reduce the reinforcing effects of cocaine and prevent relapse. In Parkinson's disease, this compound 12909 can improve motor function and reduce the side effects of levodopa. In ADHD, this compound 12909 can improve attention and impulse control.
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-19-7-5-10-21(17-19)18-23-15-13-22(14-16-23)12-6-11-20-8-3-2-4-9-20/h2-11,17H,12-16,18H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRADLKLVCTABH-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-piperidinone](/img/structure/B6017179.png)
![6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6017181.png)
![N-(2,3-dimethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6017189.png)


![7-(2-ethylphenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6017212.png)

![N-(4-methoxy-2-methylphenyl)-3-[1-(2-pyridinyl)-3-piperidinyl]propanamide](/img/structure/B6017235.png)
![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6017240.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B6017249.png)
![N-(2-methoxyethyl)-3-{[1-(4-quinolinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6017265.png)
![5-benzyl-6-[2-(dimethylamino)vinyl]-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B6017276.png)
![2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1,3-benzoxazole](/img/structure/B6017282.png)